Spiro[2H-indene-3,4'-oxane]-1-one
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Overview
Description
Spiro[2H-indene-3,4’-oxane]-1-one is a spirocyclic compound characterized by a unique structure where an indene and an oxane ring are fused together at a single carbon atom
Mechanism of Action
Target of Action
They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .
Mode of Action
Similar compounds like spiro-indole derivatives have shown good affinity to 3d proteins , which could suggest a potential mode of action.
Biochemical Pathways
Spiro-indole derivatives have been reported to inhibit microtubule assembly and dampen the operation of muscarinic serotonin receptors .
Result of Action
Spiro-indole derivatives have shown a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Action Environment
The type of propargyl alcohol plays a key role in tuning the combination state and controlling the formation of different products in the synthesis of spiro-[imidazole-indene] derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2H-indene-3,4’-oxane]-1-one typically involves cyclization reactions. One common method is the palladium-catalyzed asymmetric (4 + 2) dipolar cyclization, which involves trapping π-allyl-Pd 1,4-dipoles with indene-involved ketenes generated in situ from 1-diazonaphthalene-2(1H)-ones via visible light-induced Wolff rearrangement . This method features mild reaction conditions, wide substrate scope, and high enantio- and diastereoselectivities.
Industrial Production Methods
Industrial production methods for spirocyclic compounds like spiro[2H-indene-3,4’-oxane]-1-one often involve scalable catalytic processes. The use of palladium catalysts and visible light-induced reactions are particularly advantageous due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Spiro[2H-indene-3,4’-oxane]-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Spiro[2H-indene-3,4’-oxane]-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with unique mechanisms of action.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
- Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile
- Spiro[indole-pyrrolidines]
- Spiro[indole-piperidines]
Uniqueness
Spiro[2H-indene-3,4’-oxane]-1-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. Compared to other spiro compounds, it offers enhanced stability and reactivity, making it particularly valuable in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
spiro[2H-indene-3,4'-oxane]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-12-9-13(5-7-15-8-6-13)11-4-2-1-3-10(11)12/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKRFGALVVWZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)C3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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